
2,3-Dibromo-3-(trifluoromethyl)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dibromo-3-(trifluoromethyl)butyric acid is a chemical compound with the molecular formula C5H5Br2F3O2 . It is a white fine crystalline powder and is used for the preparation of nematocidal alkenanilides .
Molecular Structure Analysis
The molecular weight of this compound is 313.9 . The IUPAC name for this compound is 2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid . The InChI code is 1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a white fine crystalline powder . The molecular weight of this compound is 313.9 . The IUPAC name for this compound is 2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid . The InChI code is 1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) .Scientific Research Applications
Environmental Impact and Treatment Methods
One significant application area is the environmental treatment and understanding of toxic pollutants, where similar compounds are evaluated for their role in wastewater treatment from industrial sources, such as the pesticide industry. These studies focus on the removal of toxic pollutants, including various phenoxy herbicides and chlorophenols, highlighting the necessity of advanced treatment methods to mitigate environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Role in Biotechnological Production
In biotechnology, research delves into the microbial production of volatile fatty acids (VFAs) from biomass, where butyric acid and its derivatives serve as precursors for biodegradable polymers and other chemicals. The microbial routes offer sustainable alternatives to petroleum-based processes, underscoring the importance of VFAs in green chemistry (Bhatia & Yang, 2017).
Advances in Organic Synthesis
The chemical versatility of fluorinated compounds, including trifluoromethylated ones, is crucial in organic synthesis. Research on trifluoromethanesulfonic acid, for example, sheds light on its application in electrophilic aromatic substitution reactions and the synthesis of complex organic compounds, reflecting the broader utility of related fluorinated acids in facilitating diverse synthetic pathways (Kazakova & Vasilyev, 2017).
Environmental Degradation Studies
Understanding the environmental fate of polyfluoroalkyl chemicals, which share structural elements with 2,3-Dibromo-3-(trifluoromethyl)butyric acid, is essential for assessing ecological risks. Studies on microbial degradation of such compounds are vital for evaluating their persistence and the potential for transformation into more harmful perfluoroalkyl acids, thus guiding environmental protection efforts (Liu & Avendaño, 2013).
Properties
IUPAC Name |
2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYLFCNIZVCLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)Br)(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660154 |
Source


|
| Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-57-3 |
Source


|
| Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

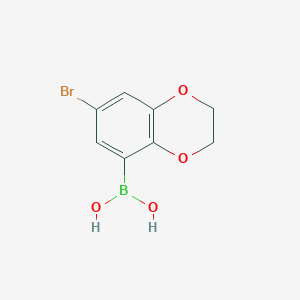
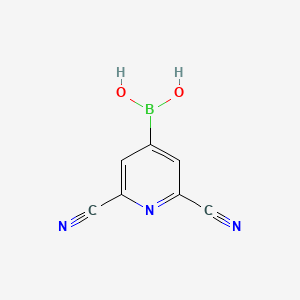
![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6343562.png)

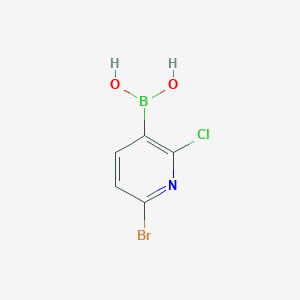
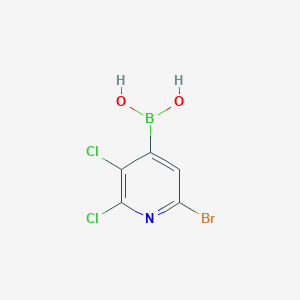
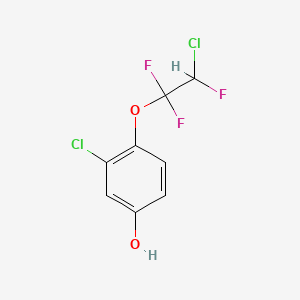

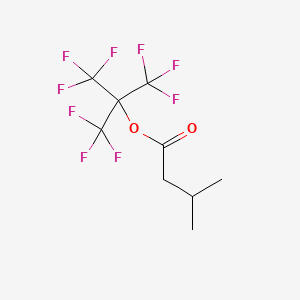


![4-[(1-Azetidinyl)methyl]phenylboronic Acid](/img/structure/B6343626.png)

